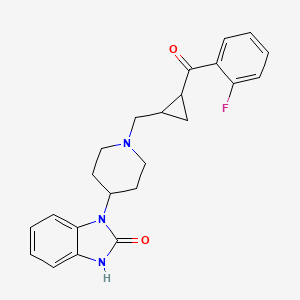
2-Fluoro-4-(4-pentylcyclohexyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile is a chemical compound known for its unique structural properties It is characterized by the presence of a fluorine atom and a benzonitrile group attached to a cyclohexyl ring, which is further substituted with a pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzonitrile and trans-4-pentylcyclohexanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A suitable solvent, such as tetrahydrofuran, is used to dissolve the reactants.
Catalysts and Reagents: A strong base, such as sodium hydride, is used to deprotonate the alcohol group of trans-4-pentylcyclohexanol, forming an alkoxide. This alkoxide then reacts with 4-fluorobenzonitrile through a nucleophilic substitution reaction to form the desired product.
Purification: The crude product is purified using column chromatography to obtain pure 2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile.
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature and pressure.
Automated Systems: Automated systems are used to monitor and control the reaction parameters, ensuring consistent product quality.
Continuous Flow Processes: Continuous flow processes may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution Reactions: Substituted benzonitriles.
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Coupling Reactions: Biphenyl derivatives.
Scientific Research Applications
2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile has several scientific research applications:
Material Science: It is used in the development of liquid crystal materials for display technologies.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is investigated for its potential use in drug discovery and development.
Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile involves its interaction with specific molecular targets. The fluorine atom and benzonitrile group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects in different applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trans-4-propylcyclohexyl)-benzonitrile
- 2-Fluoro-4-(trans-4-butylcyclohexyl)-benzonitrile
- 2-Fluoro-4-(trans-4-hexylcyclohexyl)-benzonitrile
Uniqueness
2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of the pentyl group on the cyclohexyl ring influences its solubility, stability, and reactivity, making it suitable for specialized applications in material science and organic synthesis.
Properties
CAS No. |
85896-79-3 |
|---|---|
Molecular Formula |
C18H24FN |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-fluoro-4-(4-pentylcyclohexyl)benzonitrile |
InChI |
InChI=1S/C18H24FN/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-11-17(13-20)18(19)12-16/h10-12,14-15H,2-9H2,1H3 |
InChI Key |
OMMGVKXMWFSMJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC(=C(C=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


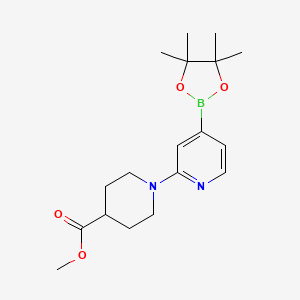
![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonyl]carbamate](/img/structure/B13410141.png)

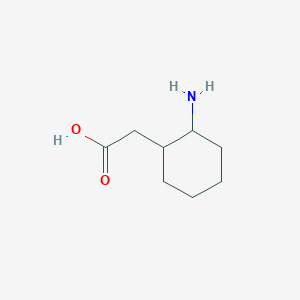
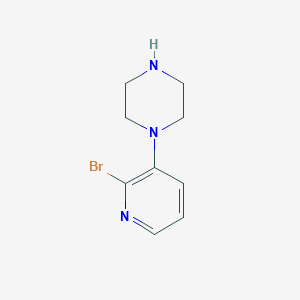
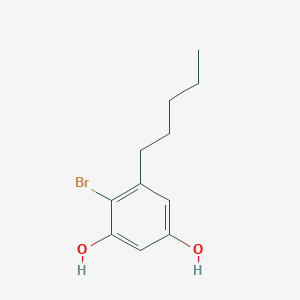

![4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol](/img/structure/B13410176.png)
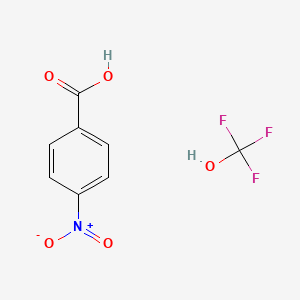
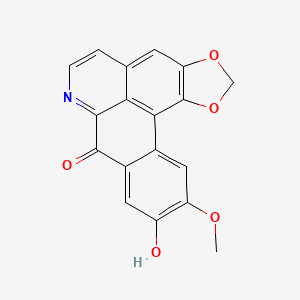
![N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13410197.png)
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]-](/img/structure/B13410200.png)
